

## No Publicly Available Data for "CP-352664"

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CP-352664 |           |
| Cat. No.:            | B14166358 | Get Quote |

Following a comprehensive search for the compound designated "**CP-352664**," it has been determined that there is no publicly available scientific literature, clinical trial data, or any other documentation that would allow for the creation of an in-depth technical guide as requested.

The search for "CP-352664" did not yield any specific information regarding its discovery, development, mechanism of action, or any associated experimental data. It is possible that "CP-352664" represents an internal compound code that was discontinued early in development and never publicly disclosed. Alternatively, it may be a typographical error or a misnomer for a different therapeutic agent.

Searches for similar numerical designations did retrieve information on other investigational compounds, such as:

- PF-06826647: A substance that has been evaluated in a "First in Human" study for safety, tolerability, and pharmacology in healthy subjects and patients with plaque psoriasis.[1][2]
- LOU064: A compound that underwent a Phase 2b dose-finding study to evaluate its efficacy and safety in patients with chronic spontaneous urticaria.[3]
- Belinostat (PXD101): A histone deacetylase (HDAC) inhibitor that has been studied in combination with other agents for the treatment of various cancers, including small cell lung carcinoma.[4]

It is important to note that these compounds are distinct entities and are not related to the requested "CP-352664." Without any foundational information on "CP-352664," it is not



possible to fulfill the request for a technical whitepaper, including data tables, experimental protocols, and signaling pathway diagrams.

Should a corrected designation or alternative name for the compound of interest be available, a new search can be initiated.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. survivornet.com [survivornet.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [No Publicly Available Data for "CP-352664"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14166358#discovery-and-development-of-cp-352664]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com